6-[(2-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H12FN5O and its molecular weight is 321.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphodiesterase Inhibition for Cognitive Impairment Treatment
Research into the compound "6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one" and its derivatives has shown promise in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study by Li et al. (2016) discovered potent and selective inhibitors of phosphodiesterase 1 (PDE1) from a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, indicating potential applications in addressing cognitive deficits linked to schizophrenia and Alzheimer's disease among other central nervous system disorders (Li et al., 2016).
Antimicrobial Activity
Farghaly and Hassaneen (2013) synthesized new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, showcasing their antimicrobial activities. These compounds displayed excellent activity against a range of microorganisms except for specific resistant strains, highlighting their potential as antimicrobial agents (Farghaly & Hassaneen, 2013).
Anticancer Agents with Unique Mechanism of Action
A series of triazolopyrimidines described by Zhang et al. (2007) were identified as anticancer agents with a novel mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a unique pathway to overcome resistance in cancer treatment (Zhang et al., 2007).
Hydrogen-Bonded Supramolecular Assemblies
The compound's derivatives have also found applications in the development of novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality, demonstrating its suitability for co-crystallization with diaza-18-crown-6 to form complex 2D and 3D networks through extensive hydrogen bonding, indicating potential uses in material science (Fonari et al., 2004).
Mechanism of Action
The compound also contains a fluorophenyl group, which could enhance its binding affinity to its targets . The presence of this group might also influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME).
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the nature of its interactions with these targets .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
The future research directions for such compounds could involve the synthesis of new analogues with improved properties, the exploration of new synthetic methods, and the investigation of new biological activities . The development of more potent and selective inhibitors is a key area of ongoing research .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-14-9-5-4-6-12(14)10-22-11-19-16-15(17(22)24)20-21-23(16)13-7-2-1-3-8-13/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLWEBYEJWFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.